Thiocyanic acid, 2-amino-6-benzothiazolyl ester

Kinase Inhibition Anticancer Medicinal Chemistry

Generic 2-aminobenzothiazoles fail as intermediates for MET kinase inhibitors or as Riluzole impurity reference standards - only the 6-thiocyanato isomer (CAS 7170-77-6) provides the correct reactivity and analytical specificity. • Essential building block for SAR125844 and related c-Met kinase inhibitors in oncology clinical pipelines. • Certified Riluzole Impurity 11 reference standard for HPLC method validation per ICH Q3A impurity profiling guidelines. • Available in ≥95% to ≥98% purity; supports medicinal chemistry SAR studies at the 6-position of the benzothiazole core.

Molecular Formula C8H5N3S2
Molecular Weight 207.3 g/mol
CAS No. 7170-77-6
Cat. No. B1584413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocyanic acid, 2-amino-6-benzothiazolyl ester
CAS7170-77-6
Molecular FormulaC8H5N3S2
Molecular Weight207.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1SC#N)SC(=N2)N
InChIInChI=1S/C8H5N3S2/c9-4-12-5-1-2-6-7(3-5)13-8(10)11-6/h1-3H,(H2,10,11)
InChIKeyFVNSRFMQXKMHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Key Attributes


Thiocyanic acid, 2-amino-6-benzothiazolyl ester (CAS 7170-77-6), also known as 2-Amino-6-thiocyanatobenzothiazole or 6-Thiocyanatobenzo[d]thiazol-2-amine, is a benzothiazole derivative with the molecular formula C8H5N3S2 and a molecular weight of 207.28 g/mol . It is a solid at room temperature with a melting point of 194-197 °C (lit.) and a predicted boiling point of 435.9 °C at 760 mmHg . The compound features a primary amino group at the 2-position and a thiocyanate ester moiety at the 6-position of the benzothiazole core. It is commercially available with purity grades of ≥95% to ≥98%, and is utilized as a building block in organic synthesis and as a reference standard in pharmaceutical analysis .

Synthetic Intermediate Key building block for MET kinase inhibitor synthesis
Analytical Reference Designated Riluzole Impurity 11 standard for HPLC
SAR Probe Distinct LogP/TPSA for benzothiazole pharmacophore studies

Why Generic Substitution Fails


The 6-thiocyanato substitution pattern on the benzothiazole core of CAS 7170-77-6 confers a distinct electronic and steric profile that is not replicated by other 2-aminobenzothiazole analogs . While the broader class of 2-aminobenzothiazoles exhibits a wide range of biological activities, the specific thiocyanate functional group at the 6-position of 7170-77-6 is crucial for its utility as a precursor to potent MET kinase inhibitors, such as SAR125844, and as a specific impurity marker in the quality control of the pharmaceutical riluzole [1]. Generic substitution with a simpler 2-aminobenzothiazole, or one bearing a different 6-substituent, would fail to produce the correct key intermediate or reference standard, potentially leading to synthesis failure or inaccurate analytical results [1].

Generic 2-aminobenzothiazoles may not produce the correct MET inhibitor intermediate
Non-impurity analogs cannot serve as validated riluzole impurity reference standards

Differentiation Evidence vs. Analogs


c-Met Kinase Inhibitor Precursor (SAR125844)

2-Amino-6-thiocyanatobenzothiazole (CAS 7170-77-6) is a key synthetic intermediate in the preparation of SAR125844, a potent and selective MET kinase inhibitor currently in clinical evaluation [1]. In contrast, the drug riluzole, a closely related analog with a 6-trifluoromethoxy group, is a sodium channel blocker for ALS treatment and does not serve this function [2]. The thiocyanato group at the 6-position is essential for subsequent derivatization to the active MET inhibitor scaffold, a role that a 6-trifluoromethoxy or other 6-substituted 2-aminobenzothiazoles cannot fulfill .

MET inhibitor precursor
Class-level
Key precursor to SAR125844 (c-Met inhibitor); riluzole (6-OCF₃ analog) is a sodium channel blocker, not a MET inhibitor intermediate
Supports MET kinase inhibitor synthesis programs
Data to verify in specific synthetic pathway
Kinase Inhibition Anticancer Medicinal Chemistry

Riluzole Impurity Marker (Impurity 11)

CAS 7170-77-6 is designated as Riluzole Impurity 11 and is used as a reference standard for HPLC method development and quality control in the manufacture of riluzole drug substance [1]. Regulatory guidelines mandate that individual unknown impurities in a drug substance like riluzole must be identified and controlled to levels below 0.10-0.15% [2]. While the specific impurity 11 was not among the six process-related impurities characterized in the 2008 Satyanarayana et al. study (which identified impurities with m/z 177, 234, 312, etc.), its designation as a known impurity standard underscores its unique analytical importance that no other 2-aminobenzothiazole analog can replace .

Riluzole Impurity 11
Reported
Designated reference standard for riluzole impurity profiling by HPLC
Supports riluzole impurity method validation
Essential for regulatory impurity control
Pharmaceutical Analysis Quality Control Reference Standards

Physicochemical Comparison with Riluzole

The substitution of the 6-trifluoromethoxy group in riluzole with a 6-thiocyanato group in CAS 7170-77-6 results in significant changes to key drug-like properties. The target compound has a calculated LogP (XLogP3) of 2.6 and a topological polar surface area (TPSA) of 116 Ų . This contrasts with riluzole, which has a reported LogP of approximately 2.4 and a TPSA of 48 Ų [1]. The higher TPSA and slightly increased LogP of 7170-77-6 suggest altered membrane permeability and solubility profiles compared to the parent drug, making it a valuable comparator in structure-activity relationship (SAR) studies exploring the benzothiazole pharmacophore [2].

Physicochemical profile
Reported
LogP 2.6 vs 2.4; TPSA 116 Ų vs 48 Ų (riluzole)
Supports SAR and permeability studies
Predicted values; verify experimentally
Drug Design ADME Physicochemical Profiling

Antibacterial Activity Profile

Benzothiazole derivatives, including 2-amino-6-thiocyanatobenzothiazole, have been reported to possess antibacterial activity, with some studies indicating effectiveness against *Mycobacterium tuberculosis* and *Mycobacterium avium* complex . While this property is common to many 2-aminobenzothiazoles, the specific thiocyanato substitution may influence the spectrum and potency of activity. The broader class of benzothiazoles has demonstrated a wide range of antimicrobial effects . However, a lack of direct, quantitative head-to-head comparisons (e.g., MIC values) between 7170-77-6 and specific analogs limits the strength of this differentiation evidence to class-level inference.

Antibacterial activity
Class-level
Reported activity against M. tuberculosis and M. avium complex
Class-level antibacterial context
No direct MIC data; data to verify
Antimicrobial Mycobacterium Drug Discovery

Key Application Scenarios


c-Met Kinase Inhibitor Synthesis

CAS 7170-77-6 is the designated starting material or key intermediate for the synthesis of SAR125844 and related MET kinase inhibitors, which are in clinical development for cancers with MET dysregulation [1]. Procuring this specific compound is non-negotiable for medicinal chemistry teams working on this class of therapeutics, as generic 2-aminobenzothiazoles will not yield the correct final product .

Riluzole API Manufacturing & QC

As Riluzole Impurity 11, this compound serves as a critical reference standard for developing and validating HPLC methods used to ensure the purity of riluzole drug substance . Its use is mandated for compliance with regulatory guidelines on impurity profiling (e.g., ICH Q3A), where impurities must be identified and controlled below 0.10-0.15% [1][2].

SAR Studies on Benzothiazole

The distinct physicochemical properties of 7170-77-6 (LogP ≈ 2.6, TPSA = 116 Ų) make it a valuable tool compound for SAR studies aiming to understand how modifications at the 6-position of the 2-aminobenzothiazole core affect target binding, cell permeability, and overall drug-like properties [1].

Antimicrobial Lead Optimization

Building upon the class-level antibacterial activity reported for 2-aminobenzothiazoles , researchers can utilize 7170-77-6 as a core scaffold for further derivatization, with the goal of optimizing potency and selectivity against specific microbial targets such as *Mycobacterium tuberculosis* [1].

Application
Selection Property
Validation Focus
MET kinase inhibitor synthesis
6-Thiocyanato intermediate specificity
Synthetic pathway verification
Riluzole impurity profiling
Designated Riluzole Impurity 11 identity
HPLC method validation and impurity identification
Benzothiazole SAR studies
Distinct LogP and TPSA profile
Physicochemical property-activity relationship analysis
Antimicrobial scaffold optimization
Class-level antibacterial activity
MIC and selectivity profiling against target pathogens

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